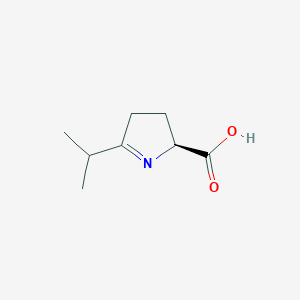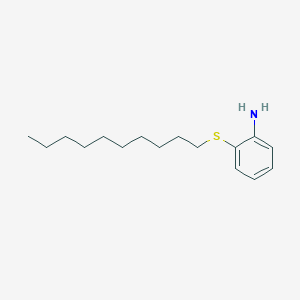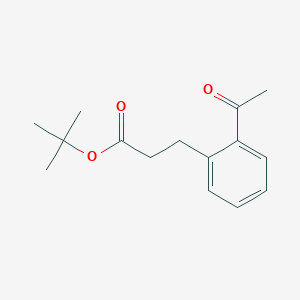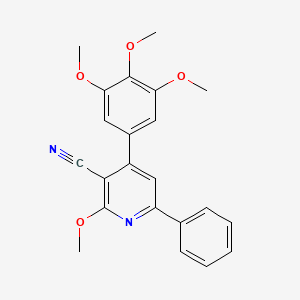![molecular formula C19H19Cl3O4 B12531788 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde CAS No. 656810-16-1](/img/structure/B12531788.png)
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is a complex organic compound known for its unique structure and properties It is characterized by the presence of multiple ether linkages and a benzaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde typically involves multiple steps, starting with the preparation of 2,4,5-trichlorophenol. This intermediate is then reacted with propylene oxide to form 3-(2,4,5-trichlorophenoxy)propanol. Subsequent etherification with another equivalent of propylene oxide yields 3-[3-(2,4,5-trichlorophenoxy)propoxy]propanol. Finally, this intermediate undergoes a formylation reaction to introduce the benzaldehyde group, resulting in the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzoic acid.
Reduction: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the trichlorophenoxy group can enhance its binding affinity and specificity. The pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound used as a herbicide.
6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine: Another compound with a similar trichlorophenoxy moiety.
Comparison: 4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde is unique due to its multiple ether linkages and the presence of a benzaldehyde group This structural complexity can confer distinct chemical and biological properties compared to simpler analogs like 2,4,5-Trichlorophenoxyacetic acid
Eigenschaften
CAS-Nummer |
656810-16-1 |
|---|---|
Molekularformel |
C19H19Cl3O4 |
Molekulargewicht |
417.7 g/mol |
IUPAC-Name |
4-[3-[3-(2,4,5-trichlorophenoxy)propoxy]propoxy]benzaldehyde |
InChI |
InChI=1S/C19H19Cl3O4/c20-16-11-18(22)19(12-17(16)21)26-10-2-8-24-7-1-9-25-15-5-3-14(13-23)4-6-15/h3-6,11-13H,1-2,7-10H2 |
InChI-Schlüssel |
FCGNAAGDFOJBGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=O)OCCCOCCCOC2=CC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(But-1-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531710.png)
![({2-[6-(Propylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12531714.png)
![4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol](/img/structure/B12531717.png)

![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)

![N-[(1S)-1-(Anthracen-9-yl)ethyl]dodecanamide](/img/structure/B12531732.png)

![1,3-Difluoro-2-[(4-fluorophenyl)ethynyl]-5-(pent-1-en-1-yl)benzene](/img/structure/B12531737.png)
![{[2-(3,5-Difluorophenyl)acetamido]methoxy}acetic acid](/img/structure/B12531745.png)
![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)

![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)

